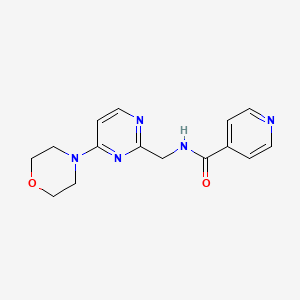

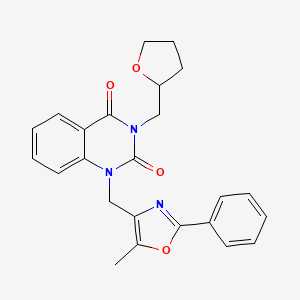

![molecular formula C11H11N3OS B2880174 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097864-15-6](/img/structure/B2880174.png)

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidine derivatives are structural analogs of purines and have various biological activities . They are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . Another example is the synthesis of a thieno[2,3-d]pyrimidine derivative bearing a 4,5-imidazolidinedione moiety, which was synthesized by the reaction of N,N′-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives was characterized by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .科学的研究の応用

Chemical Synthesis and Scaffold Development

Thienopyrimidine derivatives have been extensively explored for their synthetic versatility and potential as bioactive scaffolds. For instance, the synthesis of new thienopyrimidine derivatives has demonstrated significant antimicrobial and anti-inflammatory activities, showcasing their broad applicability in medicinal chemistry (Tolba et al., 2018). These compounds' chemical structures allow for various modifications, enhancing their biological efficacy and potential for drug development.

Material Science and Catalysis

Compounds with the oxa-azabicycloheptane structure have found applications in material science and catalysis, serving as building blocks for more complex molecules. The synthesis and conformational analysis of new cyclobutane-fused nucleosides, designed as conformational mimics of anti-HIV agents, exemplify the strategic use of bicyclic structures in developing therapeutics with targeted biological activities (Alibés et al., 2006).

Antimicrobial and Anti-inflammatory Applications

The exploration of thienopyrimidine scaffolds for antimicrobial and anti-inflammatory purposes is a significant area of research. Studies have shown that thienopyrimidine derivatives exhibit remarkable activity against various microbial strains, indicating their potential as antimicrobial agents. The structural diversity of these compounds allows for targeted modifications to enhance their bioactivity and specificity (Candia et al., 2017).

Molecular Modelling and Drug Design

The application of thienopyrimidines in molecular modelling and drug design is another critical area of research. Computational studies and molecular modelling have been employed to understand the interaction of thienopyrimidine derivatives with biological targets, facilitating the design of compounds with improved efficacy and selectivity. This approach underscores the importance of these compounds in the rational design of new therapeutic agents (Gaber et al., 2010).

作用機序

Target of Action

Thieno[2,3-d]pyrimidine derivatives, a class to which this compound belongs, are known to have diverse biological activities . They have been associated with anticancer , antibacterial , anti-inflammatory , antiviral , and antimalarial activities .

Mode of Action

Thieno[2,3-d]pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.

Biochemical Pathways

Thieno[2,3-d]pyrimidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Thieno[2,3-d]pyrimidine derivatives are known to have significant effects at the molecular and cellular levels due to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and temperature.

Safety and Hazards

The safety and hazards of thieno[2,3-d]pyrimidine derivatives can depend on their specific structure and biological activities. The cytotoxicity of the newly synthesized products was evaluated using six cancer and one normal cell lines. The toxicity of compounds with optimal cytotoxicity was measured using shrimp larvae .

将来の方向性

特性

IUPAC Name |

5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZFYISHRJVTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

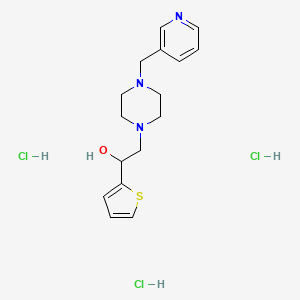

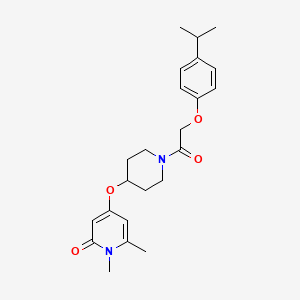

![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)

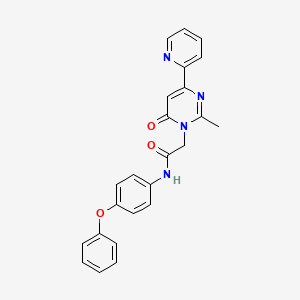

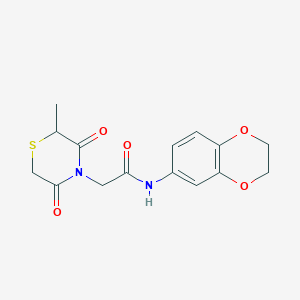

![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

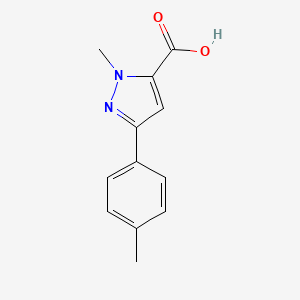

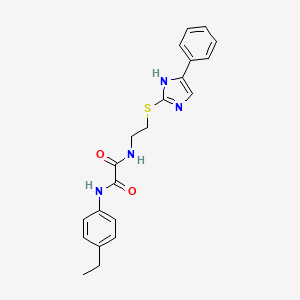

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)

![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)